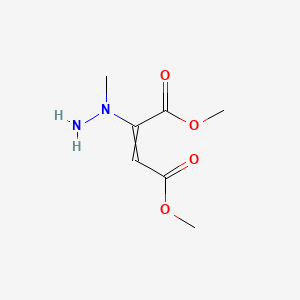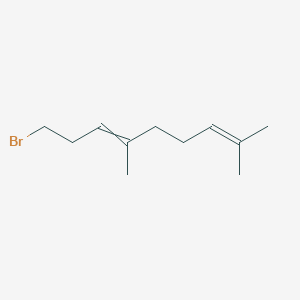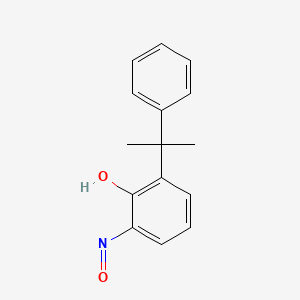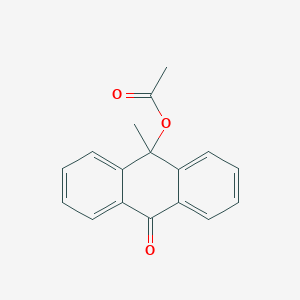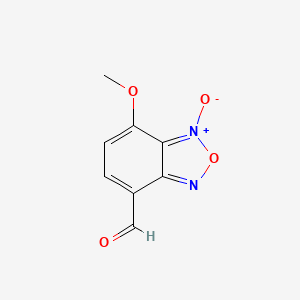![molecular formula C23H18 B14610164 Anthracene, 9-[2-(4-methylphenyl)ethenyl]- CAS No. 60949-17-9](/img/structure/B14610164.png)
Anthracene, 9-[2-(4-methylphenyl)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene, 9-[2-(4-methylphenyl)ethenyl]- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a 4-methylphenyl group attached to the 9-position of anthracene via an ethenyl linkage. It is known for its unique photophysical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene, 9-[2-(4-methylphenyl)ethenyl]- typically involves the Wittig reaction. . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Anthracene, 9-[2-(4-methylphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of anthraquinone derivatives.
Reduction: This reaction can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: 9-[2-(4-methylphenyl)ethyl]anthracene.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Anthracene, 9-[2-(4-methylphenyl)ethenyl]- has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Mécanisme D'action
The mechanism of action of Anthracene, 9-[2-(4-methylphenyl)ethenyl]- involves its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, including imaging and sensing. The molecular targets and pathways involved are primarily related to its photophysical properties and interactions with other molecules in its environment .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Vinylanthracene
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Anthracene, 9-[2-(4-methylphenyl)ethenyl]- is unique due to the presence of the 4-methylphenyl group, which imparts distinct photophysical properties compared to other anthracene derivatives. This uniqueness makes it particularly valuable in applications requiring specific fluorescence characteristics .
Propriétés
Numéro CAS |
60949-17-9 |
|---|---|
Formule moléculaire |
C23H18 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
9-[2-(4-methylphenyl)ethenyl]anthracene |
InChI |
InChI=1S/C23H18/c1-17-10-12-18(13-11-17)14-15-23-21-8-4-2-6-19(21)16-20-7-3-5-9-22(20)23/h2-16H,1H3 |
Clé InChI |
MOZNELUVCNFAPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)





